molecular formula C19H20O5 B14120837 1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose CAS No. 1057385-93-9

1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose

Cat. No.: B14120837
CAS No.: 1057385-93-9
M. Wt: 328.4 g/mol
InChI Key: FVCOUNFQHXKAEI-BRSBDYLESA-N
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Description

1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose is a complex organic compound that features a furanose ring structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose typically involves multiple steps, including the protection of hydroxyl groups, formation of the furanose ring, and introduction of the naphthalen-2-ylmethyl group. One common approach is the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furanose derivatives and naphthalen-2-ylmethyl-substituted molecules. Examples include:

Uniqueness

The uniqueness of 1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1057385-93-9

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

(3aR,5S,6R,6aR)-2,2-dimethyl-6-(naphthalen-2-ylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

InChI

InChI=1S/C19H20O5/c1-19(2)23-17-16(15(10-20)22-18(17)24-19)21-11-12-7-8-13-5-3-4-6-14(13)9-12/h3-10,15-18H,11H2,1-2H3/t15-,16-,17-,18-/m1/s1

InChI Key

FVCOUNFQHXKAEI-BRSBDYLESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)C=O)OCC3=CC4=CC=CC=C4C=C3)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C=O)OCC3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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